(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone
Overview
Description
(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone is an organic compound that features a unique structure combining a brominated phenyl group and a chlorinated indole moiety
Biochemical Analysis
Biochemical Properties
3-chloro-7-(4-bromobenzoyl)indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an intermediate in the synthesis of bromfenac sodium, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation . The compound’s interactions with enzymes involved in the synthesis of bromfenac sodium highlight its importance in pharmaceutical applications.
Cellular Effects
The effects of 3-chloro-7-(4-bromobenzoyl)indole on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound exhibits anti-cancer properties by affecting various types of cancer cells, including lung, breast, colon, bladder, and prostate cancer cells . Its impact on cell function is mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3-chloro-7-(4-bromobenzoyl)indole exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity. This inhibition can lead to changes in gene expression and cellular responses. The compound’s ability to bind to and inhibit enzymes involved in inflammatory pathways underscores its potential as an anti-inflammatory agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-7-(4-bromobenzoyl)indole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods
Dosage Effects in Animal Models
The effects of 3-chloro-7-(4-bromobenzoyl)indole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-chloro-7-(4-bromobenzoyl)indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 3-chloro-7-(4-bromobenzoyl)indole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 3-chloro-7-(4-bromobenzoyl)indole is a key factor in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, influencing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-phenyl)-(3-chloro-1H-indol-3-yl)-methanone: Similar structure but with the indole substitution at the 3-position.
(4-Bromo-phenyl)-(3-chloro-1H-indol-5-yl)-methanone: Similar structure but with the indole substitution at the 5-position.
Uniqueness
(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of bromine and chlorine atoms in the phenyl and indole rings, respectively, provides distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
(4-bromophenyl)-(3-chloro-1H-indol-7-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGAUDHKENVWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91714-51-1 | |
Record name | 3-chloro-7-(4-bromobenzoyl)indole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCT97MC8E4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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